5-(3-Chlorophenyl)isoxazole-3-carbaldehyde

Descripción general

Descripción

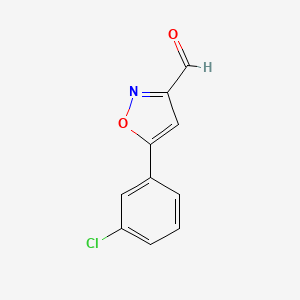

5-(3-Chlorophenyl)isoxazole-3-carbaldehyde is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)isoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzonitrile with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the isoxazole ring. This reaction can be catalyzed by various agents, including acids or bases, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often employs efficient, high-yield synthetic routes. These methods may include microwave-assisted synthesis, which offers the advantage of reduced reaction times and energy consumption. Additionally, catalyst-free one-pot methods have been developed to streamline the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Chlorophenyl)isoxazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid.

Reduction: 5-(3-Chlorophenyl)isoxazole-3-methanol.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-(3-Chlorophenyl)isoxazole-3-carbaldehyde has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-(3-Chlorophenyl)isoxazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde

- 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde

- 3-(2-Methoxyphenyl)isoxazole-5-carbaldehyde

Uniqueness

5-(3-Chlorophenyl)isoxazole-3-carbaldehyde is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Actividad Biológica

5-(3-Chlorophenyl)isoxazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With the molecular formula C10H6ClNO2 and a molecular weight of approximately 207.61 g/mol, this compound features a chlorophenyl group at the 5-position of an isoxazole ring, along with an aldehyde functional group at the 3-position. Its unique structure contributes to its reactivity and potential therapeutic applications.

Biological Properties

Anticonvulsant and Analgesic Activities

Research indicates that derivatives of this compound exhibit notable anticonvulsant and analgesic properties. For example, related compounds have demonstrated effectiveness in seizure models without significant toxicity, suggesting their potential as therapeutic agents for epilepsy and pain management.

Antimicrobial Activity

The compound has also shown moderate antimicrobial activity, particularly against Mycobacterium tuberculosis , which is crucial given the global burden of tuberculosis. This suggests that derivatives may serve as starting points for developing new anti-tubercular agents.

Cytotoxic Effects

In studies assessing cytotoxicity, isoxazole derivatives have been shown to induce apoptosis in cancer cell lines. Specifically, compounds similar to this compound have been reported to decrease the expression of anti-apoptotic proteins like Bcl-2 while increasing p21^WAF-1 levels, indicating a potential mechanism for their anticancer effects .

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The aldehyde group can act as an electrophile, enabling reactions with nucleophilic sites on biomolecules, potentially inhibiting enzyme activities or disrupting cellular processes. Detailed studies are required to elucidate the exact pathways involved.

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be achieved through various methods, allowing for modifications that enhance its biological activity. Structure-activity relationship (SAR) studies highlight how variations in substituents can influence efficacy against various biological targets.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis comparable to established antibiotics.

- Cytotoxicity in Cancer Models : In vitro tests using HL-60 leukemia cells showed that isoxazole derivatives could significantly alter gene expression related to cell survival and proliferation, underscoring their potential as anticancer agents .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(4-Chlorophenyl)isoxazole-3-carbaldehyde | C10H6ClNO2 | Similar structure; potential different biological activities |

| 5-(2-Chlorophenyl)isoxazole-3-carbaldehyde | C10H6ClNO2 | Variation in chlorophenyl position; differing reactivity |

| 3-(2-Chlorophenyl)isoxazole-5-carbaldehyde | C10H6ClNO2 | Different positional isomer; used as an intermediate |

Propiedades

IUPAC Name |

5-(3-chlorophenyl)-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)12-14-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWNZWLJORKXMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.